2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide
Description
This compound is a pyrimidine derivative featuring a hexahydropyrido[4,3-d]pyrimidin-4-one core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 6 and a thioacetamide moiety linked to a 3,4-difluorophenyl group. The thioether bridge (C–S–C) in the acetamide side chain is critical for modulating pharmacokinetic properties, such as metabolic stability, compared to oxygen-containing analogs .
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O4S/c24-16-3-2-14(8-17(16)25)26-21(30)11-34-23-27-18-5-6-29(10-15(18)22(31)28-23)9-13-1-4-19-20(7-13)33-12-32-19/h1-4,7-8H,5-6,9-12H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJUWUKFSSKAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with d2 and d3 receptors in the brain. These receptors play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in reward, motivation, and motor control among other functions.
Biochemical Pathways
Given its potential interaction with d2 and d3 receptors, it can be inferred that this compound might influence the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological processes, including motor control, reward, and cognition.
Pharmacokinetics
It is known that similar compounds are rapidly absorbed orally, with a tmax of 1 hour. The plasma protein binding rate is low, suggesting that the likelihood of interactions with other drugs is minimal. The compound has two metabolites, one monohydroxy derivative and one dihydroxy derivative. Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours. About 25% is excreted via the bile.
Biological Activity
Introduction
The compound 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic molecule with notable potential in pharmaceutical applications. Its intricate structure includes a hexahydropyrido-pyrimidine core and a benzo[d][1,3]dioxole moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F2N4O4S |
| Molecular Weight | 486.49 g/mol |
| IUPAC Name | This compound |
| InChI Key | KGNHOZOYPZVRKO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer and microbial resistance. The compound's thioacetamide linkage is believed to enhance its binding affinity to target proteins.
Anticancer Potential
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with structural similarities have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In one study, certain derivatives showed IC50 values lower than standard drugs like doxorubicin, indicating strong antitumor activity .
- Mechanisms of Action : The anticancer effects are linked to the inhibition of the epidermal growth factor receptor (EGFR), modulation of apoptosis pathways (involving proteins like Bax and Bcl-2), and disruption of cell cycle progression .
Antimicrobial Activity
The compound also displays potential antimicrobial properties. The benzo[d][1,3]dioxole moiety is known for its ability to enhance the bioactivity of similar compounds against bacterial strains. This suggests that the target compound could be effective against resistant strains of bacteria .
Study 1: Antitumor Activity Assessment
A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects on cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity with IC50 values as low as 1.54 µM for HCT116 cells compared to doxorubicin’s IC50 of 8.29 µM .
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding interactions between the compound and target proteins involved in cancer pathways. These studies provide insights into how structural features influence biological activity and help identify potential therapeutic targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs based on structural features, synthetic routes, and inferred bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Structural and Electronic Effects
- The benzo[4,5]thieno analog may exhibit stronger π-π stacking interactions due to the sulfur atom.
- Substituent Impact : The 3,4-difluorophenyl group (target compound) provides stronger electron-withdrawing effects compared to p-tolyl or dichlorophenyl , which could enhance binding to ATP pockets in kinases. The methylenedioxy group (target compound) may confer antioxidant properties absent in ethoxy or alkyl-substituted analogs .
Bioactivity and Target Profiling
- Cluster Analysis: Per , compounds with thioacetamide moieties and fused pyrimidine cores cluster into groups associated with kinase inhibition or antimicrobial activity.
- Thermodynamic Properties : The melting point (mp) of dichlorophenyl analogs (e.g., 230°C ) indicates high crystallinity, whereas the target compound’s larger, flexible core may lower mp, improving solubility.
Q & A
(Basic) What are the key steps and reagents involved in synthesizing this compound?
The synthesis typically follows a multi-step protocol:
Core formation : Condensation of pyrido[4,3-d]pyrimidine precursors with thiol-containing intermediates under basic conditions (e.g., triethylamine in DMF) to form the thioether linkage .
Functionalization : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via alkylation or nucleophilic substitution, requiring anhydrous conditions and inert atmospheres .
Acetamide coupling : Reaction of the intermediate with 3,4-difluoroaniline using coupling agents like EDCI or HOBt .
Critical reagents : Triethylamine (base), dimethylformamide (solvent), and chloroacetyl chloride (alkylating agent). Reaction progress is monitored via TLC or HPLC .
(Basic) How can researchers ensure purity during synthesis and purification?
- Stepwise monitoring : Use TLC (silica gel GF254, eluent: CH₂Cl₂/MeOH 9:1) to track reaction completion .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Final validation : Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS .
(Basic) What analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ m/z calculated vs. observed) .
- X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Compare bioactivity of analogs with substitutions at the pyrido[4,3-d]pyrimidine core (e.g., replacing sulfur with oxygen) .
- Functional group variation : Test derivatives with alternative fluorophenyl groups (e.g., 2,4-difluoro vs. 3,5-difluoro) to assess receptor selectivity .
- Data collection : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) paired with molecular docking to correlate structural features with activity .
(Advanced) How to resolve contradictions in reported biological activity data?
- Standardize assays : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if conflicting results arise .
(Advanced) What strategies optimize bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to the acetamide moiety to enhance solubility .
- Formulation : Nanoencapsulation with PLGA nanoparticles or liposomes to improve plasma stability .
- Metabolic stability : Assess CYP450 interactions using liver microsome assays and adjust substituents (e.g., replacing labile methyl groups) .
(Advanced) How to address discrepancies in synthetic yield across studies?
- Parameter optimization : Screen reaction temperatures (e.g., 60°C vs. reflux) and solvent polarities (DMF vs. THF) to identify ideal conditions .
- Catalyst selection : Test palladium or copper catalysts for coupling steps to improve efficiency .
- Statistical modeling : Apply Design of Experiments (DoE) to isolate critical variables (e.g., stoichiometry, pH) .
(Advanced) What computational methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against Pharmaprojects or PDB databases .
- Machine learning : Train models on ToxCast data to forecast hepatotoxicity or cardiotoxicity .
- ADMET prediction : Leverage SwissADME or ADMETLab 2.0 to optimize logP and polar surface area .
(Advanced) How to design degradation studies for stability profiling?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : Use UPLC-PDA to detect degradation products and assign structures via HR-MS/MS .
- Kinetic modeling : Calculate half-life (t₁/₂) under accelerated conditions to project shelf-life .
(Advanced) What methods validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets by measuring protein thermal stability shifts .
- Pull-down assays : Use biotinylated probes or click chemistry to isolate drug-target complexes for proteomic analysis .
- Imaging : Apply fluorescence labeling (e.g., BODIPY conjugates) for subcellular localization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
